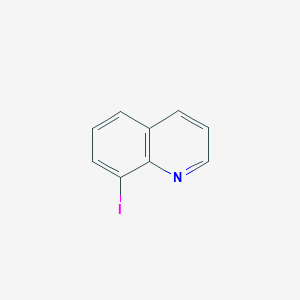

8-Iodoquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

8-iodoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6IN/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBEGSKDGFBFMFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)I)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590477 | |

| Record name | 8-Iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006-47-9 | |

| Record name | 8-Iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-iodoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and History of 8-Iodoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Iodoquinoline, a halogenated derivative of the quinoline scaffold, has carved a niche for itself in the expansive landscape of organic chemistry and drug discovery. While the parent quinoline ring system was first isolated from coal tar in the 1830s, the journey of its specific iodo-derivative is intertwined with the development of synthetic methodologies and the quest for novel therapeutic agents. This technical guide provides a comprehensive exploration of the discovery, historical synthesis, and evolving applications of this compound, with a focus on the experimental foundations that have enabled its use in modern research.

The Dawn of Iodoquinolines: A Historical Perspective

The precise date of the first synthesis of this compound remains somewhat elusive in the historical record. However, its intellectual lineage can be traced back to the foundational work on its parent heterocycle, 8-hydroxyquinoline. The initial synthesis of 8-hydroxyquinoline is credited to Hugo Weidel and his student Albert Cobenzl in 1880. A year later, in 1881, Zdenko Hans Skraup not only independently synthesized 8-hydroxyquinoline but also correctly elucidated its structure, laying the groundwork for the famed Skraup synthesis of quinolines.

The introduction of iodine to the quinoline scaffold marked a significant step, largely driven by the pursuit of new antimicrobial agents. A prominent early example of a medicinally important iodoquinoline is Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline). First developed in 1899 as a topical antiseptic, Clioquinol was later repurposed as an oral antiprotozoal drug to treat conditions like amebiasis and shigellosis.[1][2] Its widespread use, however, led to a tragic chapter in pharmaceutical history with the outbreak of Subacute Myelo-Optic Neuropathy (SMON) in Japan between the 1950s and 1970s, which was linked to high doses of the drug.[1][2] This event profoundly impacted the regulation and use of halogenated hydroxyquinolines and underscored the importance of rigorous toxicological evaluation.

Evolution of Synthetic Methodologies

The synthesis of this compound has evolved from classical named reactions to more modern, direct approaches. Two key historical methods for the introduction of an iodo-substituent at the 8-position of a quinoline ring are the Sandmeyer reaction and direct iodination.

The Sandmeyer Reaction: A Classic Route from 8-Aminoquinoline

One of the earliest and most reliable methods for the synthesis of aryl halides, the Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, provides a viable pathway to this compound from 8-aminoquinoline.[3] This reaction proceeds via the diazotization of the primary amine followed by displacement with an iodide salt.[4][5][6]

Direct Iodination of Quinoline

A more direct approach involves the electrophilic substitution of the quinoline ring. A notable method for the synthesis of 5- and 8-iodoquinolines involves the reaction of quinoline with iodine in the presence of silver sulfate and sulfuric acid.[7] This method allows for the direct introduction of the iodine atom onto the quinoline core.

Quantitative Data on Synthesis

The efficiency of this compound synthesis is highly dependent on the chosen method and reaction conditions. The following table summarizes yield data from a direct iodination approach.

| Reactants | Reaction Conditions | Product(s) | Yield (%) | Reference |

| Quinoline, Iodine, Silver Sulphate, H₂SO₄ (98%) | 150-200°C | 5-Iodoquinoline, this compound, 5,8-Diiodoquinoline | 20, 18, 35 (approx. proportions) | [7] |

| This compound, Iodine, Silver Sulphate, H₂SO₄ | 150-200°C | 5,8-Diiodoquinoline | - | [7] |

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct Iodination[7]

Materials:

-

Quinoline

-

Iodine

-

Silver Sulphate (Ag₂SO₄)

-

Concentrated Sulphuric Acid (H₂SO₄, 98%)

-

Ether

-

Sodium Sulphite (Na₂SO₃)

-

Sodium Hydroxide (NaOH) or other suitable base for basification

Procedure:

-

In a suitable reaction vessel, dissolve quinoline (33 g) and silver sulphate (16.5 g) in concentrated sulphuric acid (100 ml).

-

Heat the mixture to a temperature between 150-200°C.

-

Gradually add iodine (6.5 g) in small portions to the heated reaction mixture with continuous stirring.

-

After the addition is complete, maintain the temperature and continue stirring until the reaction is complete (as monitored by appropriate analytical techniques, e.g., TLC).

-

Cool the reaction mixture and filter to remove the silver iodide precipitate.

-

Treat the filtrate with a solution of sodium sulphite to remove any unreacted iodine.

-

Carefully basify the acidic solution with a suitable base (e.g., NaOH solution) while cooling in an ice bath.

-

Extract the basified solution with ether.

-

Wash the ether extract with water, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure to obtain crude this compound.

-

The impure this compound can be further purified by conversion to its picrate or methiodide salt, followed by decomposition to yield the pure product.

Protocol 2: Synthesis of this compound from 8-Aminoquinoline via the Sandmeyer Reaction (General Procedure)[3][4][5][6]

Materials:

-

8-Aminoquinoline

-

Hydrochloric Acid (HCl) or Sulphuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Sodium Bicarbonate (NaHCO₃) or other suitable base

-

Suitable organic solvent for extraction (e.g., dichloromethane)

Procedure:

-

Diazotization:

-

Dissolve 8-aminoquinoline in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) and cool the mixture to 0-5°C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5°C. The completion of diazotization can be checked with starch-iodide paper (a blue-black color indicates excess nitrous acid).

-

-

Iodination:

-

In a separate flask, prepare a solution of potassium iodide in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

Allow the reaction mixture to warm to room temperature and then gently heat on a water bath until the evolution of nitrogen ceases.

-

-

Work-up and Isolation:

-

Cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate solution) until it is slightly alkaline.

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water, dry over a suitable drying agent, and remove the solvent under reduced pressure to yield crude this compound.

-

Further purification can be achieved by column chromatography or recrystallization.

-

Mandatory Visualizations

Caption: Experimental Workflow for the Synthesis of this compound via the Sandmeyer Reaction.

Caption: Proposed Mechanism of Action for 8-Aminoquinoline Antimalarials.

Applications in Drug Development and Research

The iodoquinoline scaffold, including this compound and its derivatives, has been a subject of interest in medicinal chemistry due to its diverse biological activities. The introduction of an iodine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can also serve as a handle for further synthetic transformations.

-

Antimicrobial and Antiprotozoal Agents: As exemplified by Clioquinol, iodoquinolines have a long history of use against various pathogens.[1][2] The mechanism is often attributed to their ability to chelate metal ions, which are essential for the function of many microbial enzymes.

-

Anticancer Research: More recently, iodoquinoline derivatives have been investigated for their potential as anticancer agents. Some studies suggest that compounds like Clioquinol can inhibit the proteasome and exhibit efficacy in preclinical cancer models.[8][9]

-

Neurodegenerative Diseases: The metal-chelating properties of iodoquinolines have also led to their investigation in the context of neurodegenerative disorders like Alzheimer's and Huntington's diseases, where metal dyshomeostasis is implicated in pathology.[2]

-

Synthetic Building Blocks: this compound is a valuable intermediate in organic synthesis. The iodo-substituent can be readily displaced or participate in cross-coupling reactions, allowing for the construction of more complex molecules.

Conclusion

From its conceptual origins in the late 19th-century exploration of quinoline chemistry to its established role as a versatile synthetic intermediate and a scaffold for bioactive molecules, this compound has a rich and evolving history. The development of its synthesis, from classical methods like the Sandmeyer reaction to more direct iodination protocols, reflects the broader advancements in organic chemistry. While the history of its derivatives, such as Clioquinol, serves as a crucial reminder of the complexities of drug development, the continued exploration of iodoquinolines in various therapeutic areas highlights the enduring potential of this chemical entity. For researchers and drug development professionals, a thorough understanding of the discovery, synthesis, and historical applications of this compound provides a solid foundation for future innovation.

References

- 1. Clioquinol: to harm or heal - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clioquinol - Wikipedia [en.wikipedia.org]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. 8-Iodo-quinolinium chloride dihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pjsir.org [pjsir.org]

- 8. researchgate.net [researchgate.net]

- 9. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Core Chemical Properties of 8-Iodoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Iodoquinoline, a halogenated derivative of the quinoline scaffold, serves as a versatile building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its fundamental chemical properties, including physicochemical characteristics, spectral data, synthesis, and purification protocols. Furthermore, this document explores the role of the quinoline scaffold, and by extension this compound, in the modulation of critical signaling pathways, offering insights for its application in drug discovery and development.

Physicochemical Properties

This compound is a solid at room temperature, appearing as a light yellow to orange crystalline powder.[1] Its core chemical and physical properties are summarized in the table below, providing a foundational dataset for laboratory and computational applications.

| Property | Value | Source |

| Molecular Formula | C₉H₆IN | [2] |

| Molecular Weight | 255.06 g/mol | [2] |

| CAS Number | 1006-47-9 | [2] |

| Melting Point | 36 °C | [3] |

| Boiling Point (Predicted) | 320.7 ± 15.0 °C | [3] |

| pKa (Predicted) | 2.72 ± 0.17 | [1] |

| Appearance | Light yellow to yellow to orange powder to crystal | [1] |

| Solubility | Quinoline derivatives generally exhibit better solubility in organic solvents like ethanol and acetone than in polar solvents such as water, a characteristic attributed to hydrophobic interactions.[4] The solubility can also be influenced by temperature and pH.[4][5] |

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of a quinoline ring system typically displays signals in the aromatic region (δ 7.0-9.0 ppm). The protons on the pyridine ring are generally more deshielded and appear further downfield compared to those on the benzene ring. The introduction of an iodine atom at the 8-position will induce characteristic shifts in the adjacent protons due to its electronic and anisotropic effects.

-

¹³C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms of the quinoline ring. The carbon atom bearing the iodine (C-8) will experience a significant upfield shift due to the heavy atom effect. The chemical shifts of the other carbon atoms will also be influenced by the presence of the iodine substituent.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the quinoline core. These include:

-

C-H stretching vibrations for the aromatic protons, typically observed in the 3100-3000 cm⁻¹ region.

-

C=C and C=N stretching vibrations of the quinoline ring, which appear in the 1600-1400 cm⁻¹ range.

-

C-I stretching vibration , which is expected to be found in the lower frequency region of the spectrum, typically below 600 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum of this compound will show a prominent molecular ion peak (M⁺) at m/z 255, corresponding to its molecular weight. The fragmentation pattern will be characteristic of a quinoline ring and will involve the loss of iodine (I) and hydrocyanic acid (HCN) fragments. The presence of the iodine atom will also result in a characteristic isotopic pattern for the molecular ion and iodine-containing fragments.

Experimental Protocols

Synthesis of this compound via Sandmeyer Reaction

A common and effective method for the synthesis of this compound is the Sandmeyer reaction, starting from 8-aminoquinoline. This reaction provides a reliable route to introduce an iodine atom at the 8-position of the quinoline ring.

Materials:

-

8-Aminoquinoline

-

Hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Potassium iodide (KI)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Distilled water

-

Ice

Procedure:

-

Diazotization: Dissolve 8-aminoquinoline in a solution of hydrochloric acid and water, and cool the mixture to 0-5 °C in an ice bath. While maintaining this temperature, slowly add an aqueous solution of sodium nitrite dropwise with constant stirring. The reaction progress should be monitored for the formation of the diazonium salt.

-

Iodination: In a separate flask, prepare a solution of potassium iodide in water. Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. A dark precipitate of this compound will form.

-

Work-up: Allow the reaction mixture to warm to room temperature and then heat it gently to ensure complete decomposition of the diazonium salt. Cool the mixture and neutralize it with a sodium hydroxide solution.

-

Extraction: Extract the crude this compound from the aqueous mixture using an organic solvent such as diethyl ether.

-

Purification: Wash the organic extract with water, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product.

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a product of high purity.

Materials:

-

Crude this compound

-

Suitable solvent (e.g., ethanol, hexane, or a mixture)

-

Erlenmeyer flasks

-

Heating source (hot plate or water bath)

-

Buchner funnel and filter flask

-

Filter paper

Procedure:

-

Solvent Selection: Determine a suitable solvent or solvent pair for recrystallization. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely.

-

Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. As the solution cools, the solubility of this compound will decrease, leading to the formation of crystals. The flask can then be placed in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Washing and Drying: Wash the crystals with a small amount of cold solvent to remove any remaining impurities. Allow the crystals to air dry or dry them in a desiccator.

Role in Signaling Pathways and Drug Development

The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds and approved drugs.[6] Derivatives of 8-hydroxyquinoline, a closely related compound, have been extensively studied for their roles as anticancer, antimicrobial, and neuroprotective agents, often through their ability to chelate metal ions and modulate signaling pathways.[6][7][8]

While direct studies on the specific signaling pathway modulation by this compound are limited, its role as a key intermediate in the synthesis of bioactive molecules provides a clear line of sight to its importance in drug development. For instance, the quinoline core is a feature in inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[9][10][11][12][13]

Below are visualizations of a generalized synthesis workflow and a simplified representation of a signaling pathway where quinoline derivatives, and by extension compounds synthesized from this compound, could play an inhibitory role.

Conclusion

This compound is a valuable chemical entity with a well-defined set of fundamental properties. Its utility as a synthetic intermediate is underscored by the broad biological activities of the quinoline scaffold. The detailed protocols and compiled data within this guide are intended to support researchers and drug development professionals in the effective utilization of this compound for the design and synthesis of novel therapeutic agents and functional materials. Further investigation into the specific biological targets and mechanisms of action of this compound derivatives will undoubtedly continue to expand their applications in science and medicine.

References

- 1. mdpi.com [mdpi.com]

- 2. m.youtube.com [m.youtube.com]

- 3. New 8-hydroxyquinoline derivatives highlight the potential of this class for treatment of fungal infections - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Sandmeyer Reaction [organic-chemistry.org]

- 5. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 6. A Study of an 8-Aminoquinoline-Directed C(sp2)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. mdpi.com [mdpi.com]

- 9. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Q&A: New discovery in cancer signaling reveals a potential path to more effective cancer drugs | The Warren Alpert Medical School of Brown University [medical.brown.edu]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to 8-Iodoquinoline and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities. Among its many derivatives, 8-iodoquinoline and its analogues have garnered significant attention due to their unique physicochemical properties and potent biological effects. The introduction of an iodine atom at the 8-position of the quinoline ring can profoundly influence the molecule's lipophilicity, metabolic stability, and ability to engage in halogen bonding, thereby modulating its interaction with biological targets. This technical guide provides a comprehensive overview of this compound and its derivatives, focusing on their synthesis, physicochemical properties, and diverse applications in drug discovery, with a particular emphasis on their anticancer, antimicrobial, and neuroprotective activities.

Physicochemical Properties

The physicochemical properties of this compound and its key derivatives are crucial for understanding their pharmacokinetic and pharmacodynamic profiles. The iodine substituent significantly impacts properties such as molecular weight, lipophilicity (logP), and polar surface area. A summary of these properties for this compound and the related, well-studied 5-iodo-8-quinolinol is presented below.

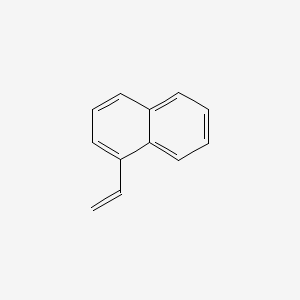

| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Polar Surface Area (Ų) |

| This compound |  | C₉H₆IN | 255.06[1] | 3.2 | 12.89 |

| 5-Iodo-8-quinolinol |  | C₉H₆INO | 271.05 | 2.7 | 33.12 |

Synthesis of this compound and its Derivatives

The synthesis of the quinoline core can be achieved through several classic named reactions, including the Skraup, Doebner-von Miller, and Friedländer syntheses. The introduction of the iodine atom can be accomplished either by using a pre-iodinated starting material or by direct iodination of the quinoline ring.

Experimental Protocol: Direct Iodination of Quinoline

This protocol describes the direct iodination of quinoline to produce 5-iodoquinoline, this compound, and 5,8-diiodoquinoline. The ratio of the products can be influenced by the reaction conditions and stoichiometry of the reagents.[2]

Materials:

-

Quinoline

-

Silver sulphate (Ag₂SO₄)

-

Sulphuric acid (H₂SO₄, 98%)

-

Iodine (I₂)

-

Sodium sulphite (Na₂SO₃)

-

Ether

-

Crushed ice

Procedure:

-

In a suitable reaction vessel, dissolve quinoline (0.3 mole) and silver sulphate (0.2 mole) in 98% sulphuric acid.

-

Heat the mixture to 150-200°C with stirring.

-

Gradually add iodine (0.2 mole) to the heated mixture over approximately one hour with thorough shaking. A precipitate of silver iodide will form.

-

After the addition is complete, filter the hot reaction mixture to remove the silver iodide precipitate.

-

Cool the filtrate and add it to a solution of sodium sulphite in crushed ice to remove any unreacted iodine.

-

To isolate 5-iodoquinoline, adjust the pH of the solution to 2. The 5-iodoquinoline will precipitate and can be collected by filtration, washed, and recrystallized.

-

To isolate this compound, basify the filtrate from the previous step and extract with ether. The ether extract is then purified to yield this compound.[2]

Experimental Workflow: Synthesis of 6-Iodo-substituted Carboxy-quinolines

This diagram outlines a modern, one-pot, three-component synthesis approach.[3]

Caption: Workflow for the one-pot synthesis of 6-iodo-carboxy-quinolines.

Biological Activities and Applications

This compound derivatives have demonstrated a wide array of biological activities, making them promising candidates for the development of new therapeutic agents. Their mechanisms of action are often multifaceted, frequently involving metal chelation, which can disrupt essential biological processes in pathogenic organisms or cancer cells.

Anticancer Activity

Derivatives of 8-hydroxyquinoline, including iodinated analogues, have shown significant potential as anticancer agents. Their cytotoxicity is often linked to their ability to chelate metal ions like copper and zinc, leading to the generation of reactive oxygen species (ROS) and the inhibition of crucial cellular machinery such as the proteasome.[4]

Quantitative Data: Anticancer Activity of 8-Hydroxyquinoline Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for various 8-hydroxyquinoline derivatives against different cancer cell lines.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 8-Hydroxy-5-nitroquinoline (NQ) | Various human cancer cells | 5-10 fold lower than Clioquinol | [4] |

| 8-Hydroxy-2-quinolinecarbaldehyde | Hep3B | ~24.5 (6.25 µg/mL) | [5] |

| 8-Hydroxy-2-quinolinecarbaldehyde | MDA231, T-47D, Hs578t, SaoS2, K562, SKHep1 | ~49-98 (12.5-25 µg/mL) | [5] |

| Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) | Various cancer cell lines | - | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic effects of a compound.[6][7]

Materials:

-

96-well plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound (e.g., this compound derivative) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 1.5-4 hours at 37°C. Viable cells with active metabolism will convert MTT into a purple formazan precipitate.

-

Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Antimicrobial Activity

Iodo-quinoline derivatives have been investigated for their activity against a range of microbial pathogens, including bacteria and fungi. Clioquinol, a halogenated 8-hydroxyquinoline, has been used as an antifungal and antiprotozoal agent.[8]

Quantitative Data: Antimicrobial Activity of Iodo-Quinoline Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values for several iodo-quinoline derivatives against various microorganisms.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Clioquinol | Candida spp. | 0.031-2 | [8] |

| Clioquinol | Dermatophytes | 0.031-2 | [8] |

| 8-hydroxy-7-iodo-5-quinolinesulfonic acid | Candida spp. | 2-1024 | [8] |

| 8-hydroxy-7-iodo-5-quinolinesulfonic acid | Dermatophytes | 2-1024 | [8] |

| 6-iodo-quinoline derivatives | S. epidermidis | Varies | [3] |

| 6-iodo-quinoline derivatives | C. parapsilosis | Varies | [3] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3]

Materials:

-

96-well microtiter plates

-

Bacterial or fungal isolates

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

Positive control antibiotic/antifungal

-

Negative control (broth only)

-

Inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL for bacteria)

Procedure:

-

Dispense 100 µL of broth into each well of a 96-well plate.

-

Add 100 µL of the test compound at its highest concentration to the first well and perform serial twofold dilutions across the plate.

-

Add 10 µL of the standardized microbial inoculum to each well, except for the negative control wells.

-

Include wells for a positive control (a known antimicrobial agent) and a growth control (inoculum without any compound).

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Neuroprotective Activity

8-Hydroxyquinoline derivatives, including clioquinol, have emerged as promising therapeutic candidates for neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease.[6] Their neuroprotective effects are often attributed to their ability to chelate and redistribute metal ions like copper, zinc, and iron, which are implicated in protein misfolding, aggregation, and oxidative stress.[6] For instance, clioquinol has been shown to reduce the burden of amyloid-beta (Aβ) plaques in transgenic mouse models of Alzheimer's disease.[6]

Signaling Pathway: Mechanism of Neuroprotection

The neuroprotective mechanism of 8-hydroxyquinoline derivatives often involves the modulation of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE can help to alleviate the cognitive decline associated with Alzheimer's disease.

Caption: Inhibition of acetylcholinesterase by this compound derivatives.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

Ellman's method is a widely used colorimetric assay to measure AChE activity and screen for its inhibitors.[4]

Materials:

-

96-well plate

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI), the substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), Ellman's reagent

-

Phosphate buffer (0.1 M, pH 8.0)

-

Test compound (potential inhibitor)

-

Microplate reader

Procedure:

-

Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer.

-

In a 96-well plate, add 140 µL of phosphate buffer to each well.

-

Add 20 µL of DTNB solution to each well.

-

Add 10 µL of the test compound at various concentrations to the respective wells. Include a positive control (a known AChE inhibitor like donepezil) and a negative control (buffer/vehicle).

-

Add 10 µL of the AChE enzyme solution to all wells except the blank.

-

Incubate the plate for 15 minutes at 25°C.

-

Initiate the reaction by adding 20 µL of the ATCI substrate solution to all wells.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-20 minutes. The rate of color change is proportional to the AChE activity.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Conclusion

This compound and its derivatives represent a versatile and potent class of compounds with significant therapeutic potential across multiple disease areas. Their unique chemical properties, conferred in part by the iodine substituent, enable a range of biological activities, including anticancer, antimicrobial, and neuroprotective effects. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the development of novel and effective therapeutic agents.

References

- 1. 8-Iodo quinoline synthesis - chemicalbook [chemicalbook.com]

- 2. pjsir.org [pjsir.org]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. MTT (Assay protocol [protocols.io]

- 8. researchgate.net [researchgate.net]

The Biological Frontier of 8-Iodoquinoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities. Among these, 8-iodoquinoline derivatives have emerged as a class of compounds with significant therapeutic potential. This technical guide provides an in-depth exploration of the biological activities of this compound and related derivatives, focusing on their anticancer and antimicrobial properties. It consolidates key quantitative data, details experimental methodologies, and visualizes the underlying molecular pathways to serve as a comprehensive resource for researchers in the field.

Anticancer Activity of this compound and Related Derivatives

8-Hydroxyquinoline derivatives, including those substituted with iodine, have shown notable anticancer activity across various cancer cell lines. Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), in particular, has been identified as a novel anticancer agent.[1] These compounds exert their effects through multiple mechanisms, including the inhibition of critical signaling pathways involved in cell proliferation, survival, and migration.

Quantitative Anticancer Data

The cytotoxic effects of this compound and related derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize the IC50 values of representative compounds against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2) | M. tuberculosis | 0.1 | [2] |

| Clioquinol (CQ) | HuCCT1 (Cholangiocarcinoma) | See original article for dose-dependent data | [3] |

| Nitroxoline (NQ) | HuCCT1 (Cholangiocarcinoma) | See original article for dose-dependent data | [3] |

| 5a (a quinoline derivative) | HL-60 (Leukemia) | 19.88 ± 5.35 µg/mL | |

| 5a (a quinoline derivative) | U937 (Lymphoma) | 43.95 ± 8.53 µg/mL | |

| 5g (a quinoline derivative) | HL-60 (Leukemia) | See original article | |

| 5g (a quinoline derivative) | U937 (Lymphoma) | See original article |

Note: Direct IC50 values for a wide range of specifically this compound derivatives are not extensively consolidated in the provided search results. Much of the research focuses on halogenated 8-hydroxyquinolines, such as clioquinol.

Key Signaling Pathways Targeted by Quinoline Derivatives

The anticancer activity of quinoline derivatives is often attributed to their ability to modulate key signaling pathways that are frequently dysregulated in cancer.

The Forkhead box M1 (FoxM1) is an oncogenic transcription factor that plays a crucial role in tumorigenesis and cancer progression.[3] Quinoline-based compounds like clioquinol have been shown to inhibit FoxM1 signaling.[1] This inhibition leads to the downregulation of FoxM1's downstream targets, which are involved in cell cycle progression and cell survival.[3]

The mammalian target of rapamycin (mTOR) is a central regulator of cell growth and proliferation.[4] The mTOR signaling pathway integrates signals from growth factors and nutrients to control protein synthesis, cell growth, and survival.[5] Dysregulation of this pathway is a common feature of many cancers.[6]

The nuclear factor-kappa B (NF-κB) pathway is a key regulator of inflammation and cell survival.[7] Constitutive activation of the NF-κB pathway is observed in many cancers and contributes to tumor progression by promoting cell proliferation and inhibiting apoptosis.

Antimicrobial Activity of this compound Derivatives

This compound derivatives also exhibit significant antimicrobial properties, with activity against a range of bacteria and fungi. Their mechanism of action is often linked to their ability to chelate metal ions, which are essential for microbial growth and enzyme function.

Quantitative Antimicrobial Data

The antimicrobial efficacy of these compounds is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration that inhibits the visible growth of a microorganism.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2) | M. smegmatis | 1.56 | [2] |

| 5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2) | S. aureus (MSSA) | 2.2 | [2] |

| 5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2) | S. aureus (MRSA) | 1.1 | [2] |

| PH176 (an 8-hydroxyquinoline derivative) | S. aureus (MRSA, MIC50) | 16 | [8] |

| PH176 (an 8-hydroxyquinoline derivative) | S. aureus (MRSA, MIC90) | 32 | [8] |

| Novel Quinoline-Thiazole Hybrids | Candida species | <0.06 - 0.24 | [9] |

| Rhodanine incorporated quinolines | M. tuberculosis H37Ra | 1.66–9.57 | [9] |

Experimental Protocols

Standardized experimental protocols are crucial for the accurate evaluation of the biological activity of this compound derivatives.

Synthesis of this compound Derivatives

A general method for the iodination of quinoline involves the use of iodine in the presence of silver sulfate and sulfuric acid.

Detailed Protocol for Iodination of Quinoline:

-

Dissolve quinoline and silver sulfate in concentrated sulfuric acid.

-

Heat the mixture to 150-200°C.

-

Gradually add iodine with thorough shaking. The reaction is indicated by the precipitation of silver iodide.

-

After the reaction is complete (typically within an hour), filter the silver iodide precipitate.

-

Treat the filtrate with a sodium sulfite solution to remove any excess iodine.

-

Basify the reaction mixture and extract the product with a suitable solvent or through steam distillation.

-

Purify the crude product to obtain this compound.[10]

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Detailed Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative. Include appropriate vehicle controls.

-

Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 1-4 hours to allow for the conversion of MTT to formazan by viable cells.[11]

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[12]

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13]

Detailed Protocol:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).

-

Serial Dilution: Perform serial twofold dilutions of the this compound derivative in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.[9]

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microbe, no compound) and negative (broth only) controls.[13]

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[9]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9]

Conclusion

This compound derivatives represent a promising class of compounds with significant potential in the development of new anticancer and antimicrobial agents. Their diverse mechanisms of action, including the modulation of key signaling pathways and the chelation of essential metal ions, make them attractive candidates for further investigation. This technical guide provides a foundational overview of their biological activities, supported by quantitative data, detailed experimental protocols, and visual representations of their molecular targets. It is intended to serve as a valuable resource for researchers and professionals dedicated to advancing the field of medicinal chemistry and drug discovery. Further research is warranted to fully elucidate the structure-activity relationships and therapeutic potential of this versatile class of molecules.

References

- 1. Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 6. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antibacterial and synergistic activity of a new 8-hydroxyquinoline derivative against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. pjsir.org [pjsir.org]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

8-Iodoquinoline: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 8-Iodoquinoline has emerged as a pivotal building block in organic synthesis, offering a versatile platform for the construction of complex molecular architectures. Its unique electronic and steric properties, conferred by the iodine substituent on the quinoline scaffold, render it an ideal substrate for a variety of powerful cross-coupling reactions. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on practical experimental protocols and quantitative data to empower researchers in their synthetic endeavors. The quinoline moiety itself is a prominent feature in numerous biologically active compounds, and the ability to functionalize it at the 8-position through the versatile chemistry of the iodo group opens up vast possibilities in medicinal chemistry and materials science.

Synthesis of this compound

The most common and reliable method for the synthesis of this compound is through the Sandmeyer reaction, starting from the readily available 8-aminoquinoline. This two-step process involves the diazotization of the amino group followed by displacement with iodide.

Experimental Protocol: Synthesis of this compound from 8-Aminoquinoline

Materials:

-

8-Aminoquinoline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Sodium Thiosulfate (Na₂S₂O₃)

-

Dichloromethane (CH₂Cl₂)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice

Procedure:

Step 1: Diazotization of 8-Aminoquinoline

-

In a flask, dissolve 8-aminoquinoline (1.0 eq) in a mixture of concentrated HCl and water, cooled in an ice bath to 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

Step 2: Iodination

-

In a separate flask, dissolve potassium iodide (3.0 eq) in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence (nitrogen gas evolution) will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

To quench any remaining iodine, add a saturated solution of sodium thiosulfate until the dark color of the solution disappears.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield this compound as a solid.

Characterization Data for this compound:

-

Molecular Formula: C₉H₆IN

-

Molecular Weight: 255.06 g/mol

-

Appearance: Off-white to yellow solid

-

¹H NMR (CDCl₃, 400 MHz): δ 8.95 (dd, J = 4.2, 1.7 Hz, 1H), 8.15 (dd, J = 8.3, 1.7 Hz, 1H), 7.95 (dd, J = 7.7, 1.3 Hz, 1H), 7.78 (dd, J = 8.3, 1.3 Hz, 1H), 7.43 (t, J = 7.9 Hz, 1H), 7.35 (dd, J = 8.3, 4.2 Hz, 1H).

-

¹³C NMR (CDCl₃, 101 MHz): δ 151.1, 143.8, 136.2, 133.8, 128.8, 127.9, 121.7, 108.9, 94.7.

Key Cross-Coupling Reactions of this compound

The carbon-iodine bond in this compound is significantly weaker than the corresponding carbon-bromine or carbon-chlorine bonds, making it a highly reactive substrate in palladium-catalyzed cross-coupling reactions. This enhanced reactivity allows for milder reaction conditions and broader substrate scope.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between this compound and various aryl or vinyl boronic acids or their esters.

Materials:

-

This compound

-

4-Methoxyphenylboronic Acid

-

Palladium(II) Acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium Phosphate (K₃PO₄)

-

1,4-Dioxane

-

Water

Procedure:

-

To an oven-dried reaction vial, add this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.01 mmol), SPhos (0.02 mmol), and K₃PO₄ (2.0 mmol).

-

Evacuate and backfill the vial with argon three times.

-

Add degassed 1,4-dioxane (10 mL) and water (1 mL).

-

Heat the reaction mixture at 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 8-(4-methoxyphenyl)quinoline.

| Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 92 |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 16 | 95 |

| 4-Tolylboronic acid | Pd₂(dba)₃/XPhos | K₃PO₄ | Dioxane | 110 | 12 | 88 |

| 3-Thienylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | 24 | 78 |

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp)-C(sp²) bond between this compound and a terminal alkyne, providing access to a wide range of alkynyl-substituted quinolines.

Materials:

-

This compound

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) Iodide (CuI)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF)

Procedure:

-

To a Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

-

Evacuate and backfill the flask with argon three times.

-

Add degassed THF (10 mL) and triethylamine (2.0 mmol).

-

Add phenylacetylene (1.2 mmol) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 6-12 hours, monitoring by TLC.

-

After completion, filter the reaction mixture through a pad of Celite, washing with THF.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield 8-(phenylethynyl)quinoline.

| Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | RT | 8 | 90 |

| Trimethylsilylacetylene | Pd(PPh₃)₄/CuI | Et₃N | DMF | 50 | 6 | 95 |

| 1-Hexyne | Pd(OAc)₂/PPh₃/CuI | i-Pr₂NEt | Acetonitrile | 60 | 12 | 85 |

| Propargyl alcohol | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | RT | 10 | 75 |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of N-aryl bonds, allowing for the coupling of this compound with a wide range of primary and secondary amines.

Materials:

-

This compound

-

Morpholine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Sodium tert-butoxide (NaOt-Bu)

-

Toluene

Procedure:

-

To a glovebox, add Pd₂(dba)₃ (0.01 mmol), Xantphos (0.02 mmol), and NaOt-Bu (1.4 mmol) to a reaction vial.

-

Add this compound (1.0 mmol) and toluene (5 mL).

-

Add morpholine (1.2 mmol) to the mixture.

-

Seal the vial and heat the reaction at 100 °C for 12-24 hours.

-

After cooling to room temperature, dilute the reaction with ethyl acetate and filter through Celite.

-

Concentrate the filtrate and purify the residue by column chromatography on silica gel to obtain 8-morpholinoquinoline.

| Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Aniline | Pd(OAc)₂/BINAP | Cs₂CO₃ | Toluene | 110 | 18 | 85 |

| Morpholine | Pd₂(dba)₃/Xantphos | NaOt-Bu | Toluene | 100 | 16 | 91 |

| Piperidine | Pd(OAc)₂/RuPhos | K₂CO₃ | Dioxane | 100 | 24 | 88 |

| Benzylamine | Pd₂(dba)₃/DavePhos | NaOt-Bu | Toluene | 90 | 12 | 79 |

Applications in Drug Discovery and Materials Science

Derivatives of this compound, particularly those accessed through the aforementioned cross-coupling reactions, have shown significant promise in various fields.

Anticancer Activity

Many 8-hydroxyquinoline derivatives, which can be synthesized from this compound, exhibit potent anticancer activity. Their mechanism of action often involves the chelation of intracellular copper, leading to the inhibition of the proteasome and subsequent induction of apoptosis in cancer cells.

Antifungal Activity

Certain 8-hydroxyquinoline derivatives also display significant antifungal properties. Their mode of action can involve the disruption of the fungal cell wall and membrane integrity, leading to cell lysis.

Experimental Workflows

The following diagram illustrates a typical experimental workflow for a palladium-catalyzed cross-coupling reaction using this compound.

Conclusion

This compound stands as a testament to the power of halogenated heterocycles in modern organic synthesis. Its high reactivity in a suite of robust and versatile cross-coupling reactions provides chemists with a reliable and efficient tool for the construction of a diverse array of functionalized quinoline derivatives. The applications of these products in medicinal chemistry and materials science are vast and continue to expand. This guide has provided a foundational understanding and practical protocols to facilitate the use of this compound as a strategic building block in the pursuit of novel molecular entities.

An In-depth Technical Guide on the Potential Therapeutic Targets of 8-Iodoquinoline Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the therapeutic targets of 8-iodoquinoline compounds. This class of molecules has demonstrated a broad spectrum of biological activities, positioning them as promising scaffolds for the development of novel therapeutics against a range of diseases, including cancer, microbial infections, and neurodegenerative disorders. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to facilitate further research and drug development efforts.

Anticancer Activity

This compound derivatives, most notably clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), have emerged as potent anticancer agents with multifaceted mechanisms of action.[1][2][3] Their activity stems from the ability to interact with multiple cellular targets and disrupt key signaling pathways essential for cancer cell proliferation and survival.

1.1. Key Molecular Targets

-

Forkhead Box M1 (FoxM1): This transcription factor is a critical regulator of cell cycle progression and is frequently overexpressed in various human cancers. This compound compounds have been shown to inhibit the expression of FoxM1 and its downstream targets, leading to cell cycle arrest and apoptosis.[4]

-

Proteasome: The proteasome is a cellular machinery responsible for degrading ubiquitinated proteins. Inhibition of the proteasome by compounds like clioquinol leads to the accumulation of pro-apoptotic proteins and subsequent cancer cell death.[1][4]

-

NAD(P)H:quinone oxidoreductase 1 (NQO1): This enzyme is involved in the detoxification of quinones and has been identified as a target for anticancer therapy. Certain this compound derivatives act as inhibitors of NQO1.[5][6][7][8]

-

Other Targets: Other reported targets and pathways affected by this compound compounds in cancer include the lysosome, NF-kappa B, histone deacetylases (HDACs), and the mTOR signaling pathway.[1][4]

1.2. Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of clioquinol against various human cancer cell lines.

| Cell Line | Tumor Type | IC50 (µmol/L) | Reference |

| A2780 | Ovarian Carcinoma | 3.5 | [3] |

| PC-3 | Prostate Carcinoma | 5.2 | [3] |

| DU-145 | Prostate Carcinoma | 4.8 | [3] |

| LNCaP | Prostate Carcinoma | 6.1 | [3] |

| MCF-7 | Breast Carcinoma | 7.3 | [3] |

| MDA-MB-231 | Breast Carcinoma | 6.9 | [3] |

| U-87 MG | Glioblastoma | 4.1 | [3] |

| PANC-1 | Pancreatic Carcinoma | 5.8 | [3] |

| 3T3 | Mouse Fibroblast | > 100 | [3] |

1.3. Experimental Protocols

1.3.1. Cell Viability (MTS) Assay This assay is used to assess the effect of a compound on the viability of cancer cells.

-

Cell Plating: Seed 2,000 to 20,000 cells per well in a 96-well plate in 100 µL of appropriate growth medium.

-

Incubation: Incubate the plate for 24 hours to allow for cell attachment.

-

Compound Treatment: Replace the medium with fresh medium containing various concentrations of the this compound compound.

-

Incubation: Incubate for the desired period (e.g., 72 hours).

-

MTS Addition: Add 20 µL of MTS solution to each well.

-

Incubation: Incubate for 1-2 hours at 37°C.

-

Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Analysis: Calculate IC50 values using nonlinear regression analysis.[3][4]

1.3.2. FoxM1 Inhibition Assay (Luciferase Reporter Assay) This assay quantifies the inhibitory effect of a compound on the transcriptional activity of FoxM1.

-

Cell Transfection: Co-transfect cells with a FoxM1 expression plasmid and a luciferase reporter plasmid containing a FoxM1-responsive promoter. A Renilla luciferase plasmid is often co-transfected for normalization.

-

Incubation: Incubate the cells for 24 hours post-transfection.

-

Compound Treatment: Treat the cells with varying concentrations of the test compound.

-

Incubation: Incubate for an additional 24 hours.

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Measurement: Measure firefly and Renilla luciferase activities sequentially using a luminometer.

-

Analysis: Normalize firefly luciferase activity to Renilla luciferase activity and determine the percentage of inhibition relative to a vehicle control.[9]

1.4. Signaling Pathway

Antifungal Activity

Several this compound derivatives exhibit potent antifungal activity, primarily by disrupting the fungal cell wall and membrane integrity.

2.1. Key Molecular Targets

-

Fungal Cell Wall: These compounds can interfere with the synthesis or integrity of the fungal cell wall, a structure essential for fungal viability and not present in mammalian cells.

-

Fungal Cell Membrane: Disruption of the cytoplasmic membrane's functional integrity is another key mechanism. Some compounds may also interact with ergosterol, a vital component of the fungal cell membrane.[10]

2.2. Quantitative Data: Antifungal Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of clioquinol against various fungal species.

| Fungal Species | MIC (µg/mL) | Reference |

| Candida albicans | 0.031 - 0.5 | [11] |

| Candida glabrata | 0.031 - 0.5 | [11] |

| Candida tropicalis | 0.031 - 0.5 | [11] |

| Trichophyton rubrum | 0.5 - 2 | [11] |

| Microsporum canis | 0.5 - 2 | [11] |

| Fusarium species | 0.5 - 2 | [11] |

| Aspergillus fumigatus | 6 | [11] |

2.3. Experimental Protocols

2.3.1. Broth Microdilution Antifungal Susceptibility Testing This method determines the minimum inhibitory concentration (MIC) of an antifungal agent.

-

Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI M27-A3 guidelines.

-

Drug Dilution: Prepare serial two-fold dilutions of the this compound compound in RPMI-1640 medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the fungal suspension.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control.[10][12]

2.3.2. Sorbitol Protection Assay This assay helps to determine if a compound targets the fungal cell wall.

-

Assay Setup: Perform the broth microdilution assay as described above in two sets of plates.

-

Sorbitol Addition: To one set of plates, add sorbitol to the medium at a final concentration of 0.8 M to act as an osmotic protectant.

-

MIC Comparison: Determine the MIC in the presence and absence of sorbitol. An increase in the MIC in the presence of sorbitol suggests that the compound targets the cell wall.[13][14][15][16]

2.3.3. Ergosterol Binding Assay This assay assesses whether a compound binds to ergosterol in the fungal membrane.

-

Assay Setup: Perform the broth microdilution assay.

-

Ergosterol Addition: Supplement the medium with exogenous ergosterol.

-

MIC Determination: Determine the MIC in the presence of ergosterol. A significant increase in the MIC suggests that the compound's activity is antagonized by ergosterol, indicating a potential interaction.[17][18][19][20]

2.4. Experimental Workflow

Antibacterial Activity

This compound compounds have demonstrated activity against a range of bacteria, particularly Gram-positive strains.

3.1. Quantitative Data: Antibacterial Activity

| Bacterial Strain | Compound | MIC (µg/mL) | Reference |

| Staphylococcus aureus (MRSA) | PH176 | 16 (MIC50), 32 (MIC90) | |

| Streptococcus uberis | C-2 derivatized 8-sulfonamidoquinolines | as low as 0.125 (with Zinc) | [14] |

| Escherichia coli | C-2 derivatized 8-sulfonamidoquinolines | ≤ 16 | [14] |

3.2. Experimental Protocol: Broth Microdilution for Bacteria This method is used to determine the MIC of an antibacterial agent.

-

Inoculum Preparation: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard.

-

Drug Dilution: Perform serial two-fold dilutions of the test compound in cation-adjusted Mueller-Hinton broth in a 96-well plate.

-

Inoculation: Inoculate each well with the standardized bacterial suspension.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Reading: The MIC is the lowest concentration that completely inhibits visible bacterial growth.[21][22][23][24][25]

Antiviral Activity

Recent studies have highlighted the potential of this compound derivatives as antiviral agents, with identified targets in viruses such as SARS-CoV-2.

4.1. Key Molecular Targets

-

SARS-CoV-2 Papain-like Protease (PLpro): This viral enzyme is essential for processing viral polyproteins and is also involved in dismantling host antiviral responses. Inhibition of PLpro blocks viral replication.[26][27][28][29]

-

Dihydroorotate Dehydrogenase (DHODH): This host enzyme is crucial for the de novo synthesis of pyrimidines, which are essential for viral replication. Inhibiting DHODH depletes the nucleotide pool available to the virus.[30][31][32][33][34]

4.2. Experimental Protocols

4.2.1. SARS-CoV-2 PLpro Inhibition Assay This assay measures the inhibition of PLpro enzymatic activity.

-

Enzyme Pre-incubation: Pre-incubate the recombinant SARS-CoV-2 PLpro enzyme with varying concentrations of the test compound.

-

Reaction Initiation: Initiate the reaction by adding a fluorogenic substrate (e.g., Z-RLRGG-AMC).

-

Fluorescence Measurement: Measure the increase in fluorescence over time using a microplate reader.

-

Analysis: Calculate the percentage of inhibition and determine the IC50 value.[26][28][35]

4.2.2. DHODH Inhibition Assay This assay determines the inhibitory activity of a compound on the DHODH enzyme.

-

Enzyme Pre-incubation: Pre-incubate recombinant human DHODH with the test compound.

-

Reaction Mixture: Prepare a reaction mixture containing a substrate (dihydroorotate) and an electron acceptor (e.g., DCIP).

-

Reaction Initiation: Start the reaction by adding the enzyme-inhibitor mix to the reaction mixture.

-

Absorbance Measurement: Monitor the decrease in absorbance of the electron acceptor over time.

-

Analysis: Calculate the reaction velocity and determine the IC50 value of the inhibitor.[30][31][32][33][34]

4.3. Logical Relationship Diagram

Neuroprotective Activity

The neuroprotective effects of this compound compounds are primarily attributed to their ability to chelate metal ions, which play a crucial role in the pathophysiology of neurodegenerative diseases.

5.1. Key Mechanism

-

Metal Chelation: Compounds like clioquinol can bind to metal ions such as copper, zinc, and iron. The dysregulation of these metals is implicated in oxidative stress and protein aggregation in neurodegenerative disorders like Alzheimer's and Parkinson's disease. By chelating these metals, this compound derivatives can mitigate these pathological processes.[36][37][38][39][40]

5.2. Experimental Protocols

5.2.1. Metal Chelation Assay (UV-Vis Spectroscopy) This assay can be used to determine the metal-binding affinity of a compound.

-

Prepare Solutions: Prepare solutions of the chelator and the metal ion of interest.

-

Titration: Titrate the chelator solution with the metal ion solution.

-

Spectrophotometric Measurement: Record the UV-Vis spectrum after each addition of the metal ion.

-

Analysis: Analyze the changes in the absorbance spectrum to determine the stoichiometry and binding affinity (Kf) of the metal-ligand complex using methods like Job's plot.[37]

5.2.2. In Vitro Neuroprotection Assay This assay assesses the ability of a compound to protect neuronal cells from a toxic insult.

-

Cell Culture: Culture neuronal cells (e.g., SH-SY5Y) in a multi-well plate.

-

Compound Pre-treatment: Pre-treat the cells with the this compound compound for a specified duration.

-

Toxin Induction: Induce neurotoxicity using an agent like H₂O₂ or a specific neurotoxin.

-

Cell Viability Assessment: Measure cell viability using an MTT or XTT assay.

-

Analysis: Compare the viability of cells treated with the compound and the toxin to those treated with the toxin alone to determine the neuroprotective effect.[37]

This guide provides a foundational understanding of the therapeutic potential of this compound compounds. The diverse range of molecular targets and mechanisms of action underscore the importance of this chemical scaffold in the development of new drugs for a variety of challenging diseases. Further research is warranted to fully elucidate their therapeutic potential and advance them into clinical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Anticancer activity of the antibiotic clioquinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. dovepress.com [dovepress.com]

- 5. Discovery of NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with novel chemical scaffolds by shape-based virtual screening combined with cascade docking - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Discovery of NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with novel chemical scaffolds by shape-based virtual screening combined with cascade docking - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Virtual Screening for Potential Phytobioactives as Therapeutic Leads to Inhibit NQO1 for Selective Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. The effects of clioquinol in morphogenesis, cell membrane and ion homeostasis in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antimicrobial activity of clioquinol and nitroxoline: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Myricetin Disturbs the Cell Wall Integrity and Increases the Membrane Permeability of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mushare.marian.edu [mushare.marian.edu]

- 15. Evaluation of Antifungal Activity and Mechanism of Action of Citral against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 16. japsonline.com [japsonline.com]

- 17. bio-protocol.org [bio-protocol.org]

- 18. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 22. A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria [jove.com]

- 23. Broth Microdilution | MI [microbiology.mlsascp.com]

- 24. scribd.com [scribd.com]

- 25. rr-asia.woah.org [rr-asia.woah.org]

- 26. reactionbiology.com [reactionbiology.com]

- 27. biocompare.com [biocompare.com]

- 28. biorxiv.org [biorxiv.org]

- 29. bpsbioscience.com [bpsbioscience.com]

- 30. benchchem.com [benchchem.com]

- 31. benchchem.com [benchchem.com]

- 32. benchchem.com [benchchem.com]

- 33. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 35. aurorabiolabs.com [aurorabiolabs.com]

- 36. Ironing out neurodegeneration: iron chelation for neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 37. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 38. Recent Developments in Metal-Based Drugs and Chelating Agents for Neurodegenerative Diseases Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 39. mdpi.com [mdpi.com]

- 40. New Perspectives in Iron Chelation Therapy for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

8-Iodoquinoline: A Technical Guide to its Metal Chelating Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

8-Iodoquinoline, a halogenated derivative of 8-hydroxyquinoline and widely known as Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), is a potent metal chelating agent with significant therapeutic potential. Its ability to bind and modulate the activity of biometals such as copper, zinc, and iron is central to its diverse pharmacological applications. Initially developed as an antimicrobial agent, its role has expanded into promising therapeutic strategies for neurodegenerative diseases and cancer. This document provides an in-depth technical overview of the metal chelating properties of this compound, its mechanisms of action in key disease areas, and detailed experimental protocols for its study.

Metal Chelating Properties

This compound is a bidentate chelator, forming stable complexes with transition metal ions through its quinoline nitrogen and the deprotonated hydroxyl oxygen. This chelation is the foundation of its biological activity, enabling it to function as both a metal sequestrant and an ionophore, transporting metal ions across biological membranes. The stability of these metal complexes is a critical determinant of its therapeutic effect.

Quantitative Chelating Data

The affinity of this compound (Clioquinol, CQ) for various metal ions can be quantified by its stability constants. These constants indicate the strength of the metal-ligand bond at equilibrium. While comprehensive data across all biometals is sparse, key stability constants have been determined, particularly for copper(II) and zinc(II).

| Metal Ion | Stoichiometry (Metal:Ligand) | Conditional Stability Constant (K) | Log K (Overall) | Experimental Conditions & Notes | Reference(s) |

| Copper (Cu²⁺) | 1:2 | 1.2 x 10¹⁰ M⁻² | 10.08 | Determined in biological buffer. | [1] |

| Zinc (Zn²⁺) | 1:2 | 7.0 x 10⁸ M⁻² | 8.85 | Determined in biological buffer. | [1] |

| Iron (Fe³⁺) | 1:3 | Not explicitly determined for Clioquinol. | - | 8-Hydroxyquinoline derivatives are strong Fe(III) chelators with reported binding constants (Kₐ) in the range of 1-2 x 10⁵ M⁻¹. | [2][3] |

Note: The conditional stability constants reflect measurements in a biological buffer, which is more representative of in vivo conditions than measurements in pure water.

Applications and Mechanisms of Action

The therapeutic effects of this compound are primarily driven by its ability to disrupt pathological metal ion homeostasis in diseased tissues.

Neurodegenerative Diseases (e.g., Alzheimer's Disease)

In Alzheimer's disease, the dysregulation of copper and zinc in the brain contributes to the aggregation of amyloid-beta (Aβ) peptide into neurotoxic plaques. This compound acts as a "metal protein attenuating compound" (MPAC) to counteract this process through a dual mechanism:

-

Metal Sequestration: It chelates excess copper and zinc ions from the Aβ plaques, which can help dissolve these aggregates.[4]

-

Oligomer Stabilization: It can also bind directly to the Aβ peptide, stabilizing the formation of smaller, non-toxic Aβ dimers and preventing their assembly into larger, harmful oligomers.[5]

The following diagram illustrates this proposed mechanism.

Anticancer Activity

This compound exhibits potent anticancer activity through multiple, interconnected mechanisms that often involve its ability to act as a zinc ionophore, transporting zinc into cancer cells.

-

NF-κB Inhibition: It inhibits the activity of the pro-survival transcription factor NF-κB by reducing the nuclear levels of its p65 subunit. This effect is enhanced by zinc.[1][6]

-

Lysosomal Disruption: As a zinc ionophore, it transports zinc into lysosomes, disrupting their membrane integrity and leading to the release of cathepsins, which triggers apoptosis.[1]

-

HDAC Inhibition: The this compound molecule can fit into the zinc-containing active site of histone deacetylases (HDACs), inhibiting their function. This leads to the hyperacetylation of proteins like p53 and tubulin, ultimately inducing cell cycle arrest and apoptosis.[3][7]

-

Angiogenesis Inhibition: It can bind directly to the ATP-binding site of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), promoting its degradation and thereby inhibiting tumor angiogenesis.